molecular formula C26H30N4O4S B4105424 5-{4-[(3,4-dimethylphenyl)sulfonyl]piperazin-1-yl}-2-nitro-N-(1-phenylethyl)aniline

5-{4-[(3,4-dimethylphenyl)sulfonyl]piperazin-1-yl}-2-nitro-N-(1-phenylethyl)aniline

Cat. No.: B4105424
M. Wt: 494.6 g/mol
InChI Key: ZNOAXDDMDKYMPW-UHFFFAOYSA-N
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Description

The compound 5-{4-[(3,4-dimethylphenyl)sulfonyl]piperazin-1-yl}-2-nitro-N-(1-phenylethyl)aniline is a complex organic molecule with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a combination of aromatic rings, a piperazine ring, and functional groups like nitro and sulfonyl, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{4-[(3,4-dimethylphenyl)sulfonyl]piperazin-1-yl}-2-nitro-N-(1-phenylethyl)aniline typically involves multiple steps, including the formation of intermediate compounds. The process may start with the nitration of an aromatic compound to introduce the nitro group, followed by sulfonylation to attach the sulfonyl group. The piperazine ring is then introduced through a nucleophilic substitution reaction. Finally, the phenylethylamine moiety is attached via a coupling reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

5-{4-[(3,4-dimethylphenyl)sulfonyl]piperazin-1-yl}-2-nitro-N-(1-phenylethyl)aniline: can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under appropriate conditions.

    Reduction: The sulfonyl group can be reduced to a sulfide.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst (Pd/C) can be used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under suitable conditions.

Major Products

    Oxidation: Conversion of the nitro group to a nitroso or amine group.

    Reduction: Formation of sulfides from sulfonyl groups.

    Substitution: Introduction of various substituents on the aromatic rings.

Scientific Research Applications

5-{4-[(3,4-dimethylphenyl)sulfonyl]piperazin-1-yl}-2-nitro-N-(1-phenylethyl)aniline: has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Potential use in studying biological pathways and interactions due to its functional groups.

    Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activities.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 5-{4-[(3,4-dimethylphenyl)sulfonyl]piperazin-1-yl}-2-nitro-N-(1-phenylethyl)aniline depends on its interaction with molecular targets. The compound may bind to specific proteins or enzymes, altering their activity and affecting cellular pathways. For example, the nitro group could participate in redox reactions, while the sulfonyl group might interact with nucleophilic sites on proteins.

Comparison with Similar Compounds

Similar Compounds

  • (4-{4-[(3,4-dimethylphenyl)sulfonyl]-1-piperazinyl}-2-nitrophenyl)(1-phenylethyl)amine
  • (5-{4-[(2,3-dimethylphenyl)sulfonyl]-1-piperazinyl}-2-nitrophenyl)(1-phenylethyl)amine

Uniqueness

The unique combination of functional groups in 5-{4-[(3,4-dimethylphenyl)sulfonyl]piperazin-1-yl}-2-nitro-N-(1-phenylethyl)aniline provides distinct chemical properties and reactivity compared to similar compounds. Its specific arrangement of aromatic rings, piperazine, nitro, and sulfonyl groups allows for unique interactions and applications in various fields.

Properties

IUPAC Name

5-[4-(3,4-dimethylphenyl)sulfonylpiperazin-1-yl]-2-nitro-N-(1-phenylethyl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H30N4O4S/c1-19-9-11-24(17-20(19)2)35(33,34)29-15-13-28(14-16-29)23-10-12-26(30(31)32)25(18-23)27-21(3)22-7-5-4-6-8-22/h4-12,17-18,21,27H,13-16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNOAXDDMDKYMPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=CC(=C(C=C3)[N+](=O)[O-])NC(C)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H30N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-{4-[(3,4-dimethylphenyl)sulfonyl]piperazin-1-yl}-2-nitro-N-(1-phenylethyl)aniline
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